molecular formula C16H20 B13145921 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

Katalognummer: B13145921
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: VYYBNGLSONWPOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with phenyl and tetramethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene typically involves the cycloaddition of appropriate dienes and dienophiles. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexadiene ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings would be crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the functional groups present and the nature of the interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl and tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C16H20

Molekulargewicht

212.33 g/mol

IUPAC-Name

5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI-Schlüssel

VYYBNGLSONWPOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.